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Compound of Interest

Compound Name:
2,4-Difluoro-5-

methylbenzaldehyde

Cat. No.: B1356181 Get Quote

2,4-Difluoro-5-methylbenzaldehyde is a trifunctional aromatic compound featuring an

aldehyde group, two fluorine atoms, and a methyl group. This specific arrangement of

substituents on the benzene ring makes it a valuable and highly reactive intermediate in the

synthesis of complex organic molecules. Its primary utility is found in the fields of medicinal

chemistry and agrochemical research, where the incorporation of fluorine atoms into lead

compounds is a widely employed strategy to enhance desirable pharmacokinetic and

pharmacodynamic properties.

The presence of fluorine can significantly increase metabolic stability by blocking sites

susceptible to oxidative metabolism, improve bioavailability by modulating lipophilicity and pKa,

and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

The aldehyde functionality serves as a versatile handle for a wide array of chemical

transformations, including condensations, oxidations, reductions, and the formation of various

heterocyclic systems. This guide provides a comprehensive overview of the synthesis,

characterization, and application of this key synthetic intermediate for researchers and drug

development professionals.

Table 1: Physicochemical Properties of 2,4-Difluoro-5-methylbenzaldehyde
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Property Value Source

CAS Number 315204-36-5 [2]

Molecular Formula C₈H₆F₂O [2]

Molecular Weight 156.13 g/mol [1]

Appearance
White to off-white solid or low

melting solid
-

Monoisotopic Mass 156.03867 Da [2]

Predicted XLogP3 1.9 [2]

Predicted Density 1.241 g/cm³ -

Synthesis and Mechanistic Insights
While specific peer-reviewed publications detailing the synthesis of 2,4-Difluoro-5-
methylbenzaldehyde are not abundant, its preparation can be reliably achieved through

established formylation methods starting from the commercially available precursor, 1,3-

difluoro-4-methylbenzene. The Vilsmeier-Haack reaction is a particularly suitable method due

to its mild conditions and high efficiency for formylating electron-rich aromatic systems.

Proposed Synthetic Protocol: Vilsmeier-Haack
Formylation
This protocol describes a plausible and efficient method for the synthesis of 2,4-Difluoro-5-
methylbenzaldehyde. The rationale for this choice is the high reactivity of the Vilsmeier

reagent with activated aromatic rings. The fluorine atoms and the methyl group on the starting

material are ortho, para-directing, and the steric hindrance from the methyl group favors

formylation at the C6 position, which is para to the methyl group and ortho to a fluorine atom,

yielding the desired product.

Experimental Workflow:

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g.,

nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) to ice-cold N,N-
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dimethylformamide (DMF) with vigorous stirring. This exothermic reaction forms the

electrophilic chloroiminium salt, known as the Vilsmeier reagent.

Aromatic Electrophilic Substitution: To the freshly prepared Vilsmeier reagent, add 1,3-

difluoro-4-methylbenzene dropwise, maintaining a low temperature. After the addition is

complete, the reaction mixture is gradually warmed to a moderate temperature (e.g., 50-70

°C) and stirred for several hours until the starting material is consumed (monitored by TLC or

GC).

Hydrolysis and Work-up: The reaction mixture is cooled and then carefully poured onto

crushed ice, followed by the addition of a base (e.g., sodium acetate or sodium hydroxide

solution) to hydrolyze the intermediate iminium salt to the final aldehyde product.

Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g.,

ethyl acetate or dichloromethane). The combined organic layers are washed with water and

brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced

pressure. The crude product is then purified by column chromatography on silica gel or by

vacuum distillation to yield pure 2,4-Difluoro-5-methylbenzaldehyde.

Causality and Mechanistic Pathway:

The Vilsmeier-Haack reaction proceeds through a well-understood mechanism. The initial step

is the reaction between DMF and POCl₃ to form the highly electrophilic Vilsmeier reagent. The

electron-rich aromatic ring of 1,3-difluoro-4-methylbenzene then acts as a nucleophile,

attacking the Vilsmeier reagent in a classic electrophilic aromatic substitution. The resulting

intermediate is then hydrolyzed during workup to liberate the aldehyde.
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Step 1: Reagent Formation

Step 2: Electrophilic Attack Step 3: Hydrolysis

DMF Vilsmeier Reagent
(Electrophile) + POCl₃

POCl₃

1,3-Difluoro-4-methylbenzene Iminium Salt IntermediateElectrophilic Aromatic
Substitution

2,4-Difluoro-5-methylbenzaldehyde + H₂O Work-up

Click to download full resolution via product page

Vilsmeier-Haack synthesis workflow.

Spectroscopic and Analytical Characterization
While a publicly accessible, peer-reviewed experimental spectrum for 2,4-Difluoro-5-
methylbenzaldehyde is not readily available, its spectral characteristics can be reliably

predicted based on the analysis of its structure and comparison with analogous compounds.

This predicted data is crucial for reaction monitoring and quality control.

Table 2: Predicted Spectroscopic Data for 2,4-Difluoro-5-methylbenzaldehyde
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Technique Predicted Features

¹H NMR

- Aldehyde Proton (-CHO): ~10.2 ppm (triplet,

due to coupling with two meta-fluorine atoms, J

≈ 2-3 Hz).- Aromatic Proton (H-6): ~7.8 ppm

(doublet of doublets, J(H-F) ≈ 8-9 Hz, J(H-H) ≈

7-8 Hz).- Aromatic Proton (H-3): ~7.2 ppm

(doublet of doublets, J(H-F) ≈ 9-10 Hz, J(H-H) ≈

7-8 Hz).- Methyl Protons (-CH₃): ~2.3 ppm

(singlet or very fine multiplet due to long-range

coupling).

¹³C NMR

- Carbonyl Carbon (C=O): ~188-190 ppm

(multiplet due to C-F coupling).- Aromatic

Carbons (C-F): ~160-165 ppm (large doublet,

¹J(C-F) ≈ 250-260 Hz).- Other Aromatic

Carbons: ~115-140 ppm (various signals, some

showing smaller C-F couplings).- Methyl Carbon

(-CH₃): ~14-16 ppm.

¹⁹F NMR

Two distinct signals expected in the typical

aromatic fluorine region (~ -110 to -140 ppm),

each showing coupling to the other fluorine and

to nearby protons.

IR (Infrared)

- C=O Stretch (Aldehyde): ~1700-1710 cm⁻¹

(strong).- Aromatic C-H Stretch: ~3050-3100

cm⁻¹.- Aliphatic C-H Stretch: ~2920-2980 cm⁻¹.-

Aromatic C=C Stretch: ~1600 cm⁻¹, ~1480

cm⁻¹.- C-F Stretch: ~1100-1250 cm⁻¹ (strong).

Mass Spec.
- Exact Mass: 156.03900.- Key Fragments: M-1

(loss of H), M-29 (loss of CHO).

Applications in Drug Discovery and Development
The true value of 2,4-Difluoro-5-methylbenzaldehyde is demonstrated by its application as a

key starting material in the synthesis of novel therapeutic agents. Its structure is frequently

incorporated into scaffolds designed to interact with specific biological targets.
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Case Study: Synthesis of Nav1.7 Inhibitors for Pain
Therapeutics
Voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.

[3] Inhibitors of this channel have significant potential as novel analgesics. A patent from Pfizer

describes the synthesis of sulfonamide derivatives as potent Nav1.7 inhibitors, using 2,4-
Difluoro-5-methylbenzaldehyde as a key reactant.[3][4]

Experimental Protocol for Intermediate Synthesis:

The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, where

the fluorine atom at the C-4 position is displaced by a phenoxide nucleophile. The aldehyde

group is then carried through to the next steps of the synthesis.

Reactant Preparation: In a suitable solvent such as dimethyl sulfoxide (DMSO), 2,4-
Difluoro-5-methylbenzaldehyde (1 equivalent) and 4-chloro-3-(trifluoromethyl)phenol (1

equivalent) are combined.

Base Addition: A base, such as potassium carbonate (K₂CO₃), is added to the mixture to

deprotonate the phenol, generating the nucleophilic phenoxide in situ.

Reaction: The reaction is stirred at room temperature for an extended period (e.g., 36 hours)

until the reaction is complete.[4]

Work-up and Purification: The reaction is diluted with ethyl acetate and washed with water to

remove DMSO and inorganic salts. The organic layer is dried, concentrated, and the

resulting residue is purified, for instance by reverse-phase column chromatography, to yield

the desired diaryl ether product.[4]

This synthetic step is a critical maneuver, demonstrating how the fluorinated benzaldehyde

core can be elaborated into more complex molecular architectures designed for specific

biological targets.
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Diaryl Ether Intermediate for
Nav1.7 Inhibitor Synthesis

Nucleophilic Aromatic
Substitution (SNAr)

4-Chloro-3-(trifluoromethyl)phenol

K₂CO₃ in DMSO
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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